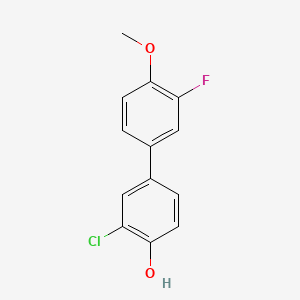

(S)-Amino-(4-fluoro-phenyl)-acetic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

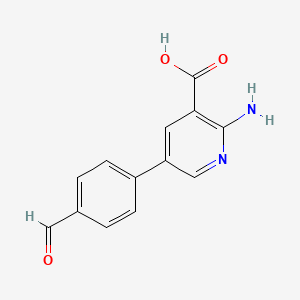

This compound is a derivative of amino acids, specifically an amino acid with a 4-fluoro-phenyl group attached. Fluorinated compounds are often used in pharmaceuticals due to their unique properties .

Molecular Structure Analysis

The molecular structure of this compound would likely include a carboxylic acid group (-COOH), an amine group (-NH2), and a 4-fluoro-phenyl group (a benzene ring with a fluorine atom attached at the 4th position) .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. For example, under acidic conditions, the carboxylic acid group could potentially be protonated .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a carboxylic acid group are often polar and can form hydrogen bonds .科学的研究の応用

Chiral Derivatization Agent : (S)-Amino-(4-fluoro-phenyl)-acetic acid hydrochloride has been utilized as a derivatizing chiral agent. Its enantiomers can be distinguished, and the enantiomeric excess of secondary alcohols can be determined by 19F NMR spectra of the corresponding esters (Hamman et al., 1987).

Structural Analysis of Derivatives : The compound is involved in the synthesis of various molecular structures, such as ortho-fluorophenylglycine. These compounds exhibit interesting structural characteristics like planarity and specific dihedral angles, contributing to crystallography studies (Burns & Hagaman, 1993).

Synthesis of Pharmacologically Active Compounds : It plays a role in the synthesis of compounds with potential biological activities. This includes processes like hydrogenation and N-alkylation, leading to compounds of interest in medicinal chemistry (Vaid et al., 2012).

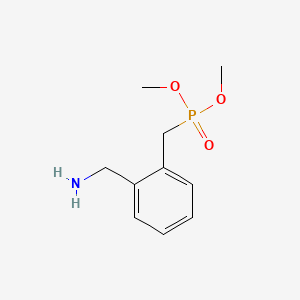

Synthesis of Phosphonic Acid Analogues : The compound has been used in synthesizing phosphonic acid analogues of phenylglycine with potential biological activity, highlighting its utility in developing new molecular entities for drug discovery (Wanat et al., 2020).

Development of Analytical Methods : It has applications in developing sensitive methods for the determination of amino compounds, indicating its importance in analytical chemistry and environmental studies (You et al., 2006).

Antitumor Evaluation : Derivatives of this compound have been evaluated for their antitumor properties, showcasing the compound's role in cancer research (Racané et al., 2006).

Antimicrobial Activity : Some synthesized fluorinated compounds related to this chemical have shown promising antimicrobial activity, underscoring its relevance in microbiology and infectious diseases research (Sathe et al., 2011).

Fluorimetric Determination : It is used in fluorimetric methods for determining secondary amino acids, emphasizing its application in biochemistry and molecular biology (Imai & Watanabe, 1981).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUCORGIJVVECX-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704222 |

Source

|

| Record name | (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185994-15-4 |

Source

|

| Record name | (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B596022.png)

![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B596023.png)

![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)

![Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B596042.png)